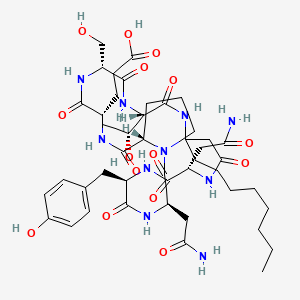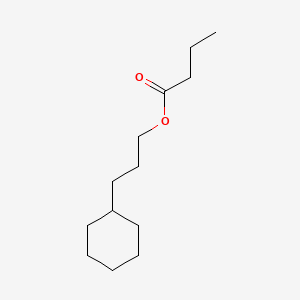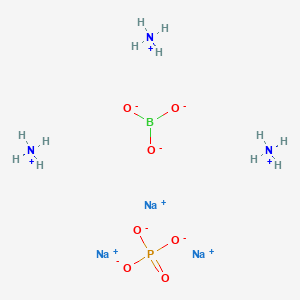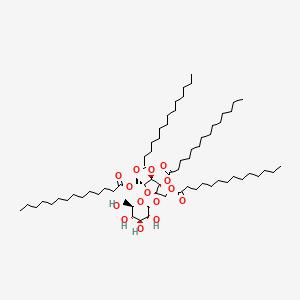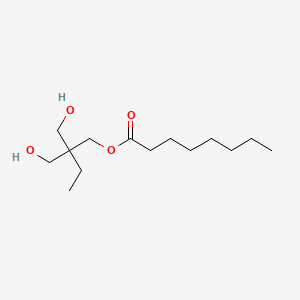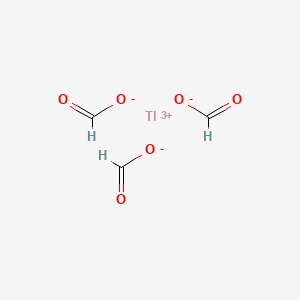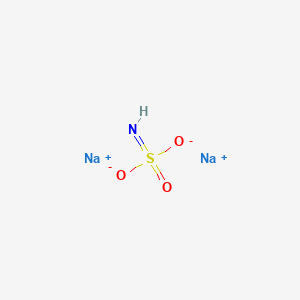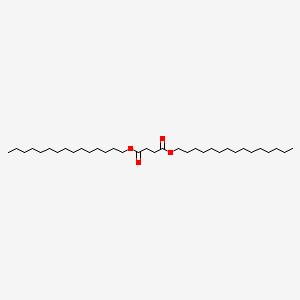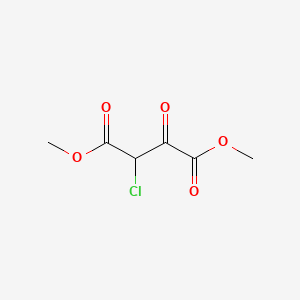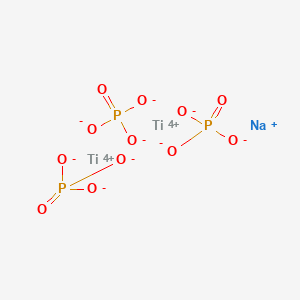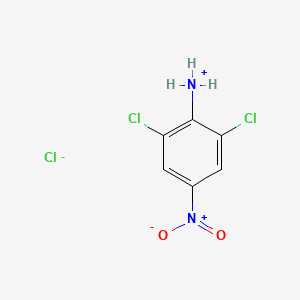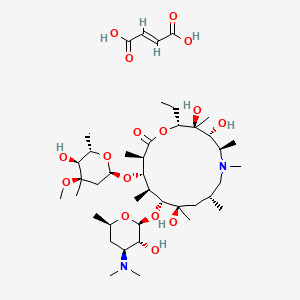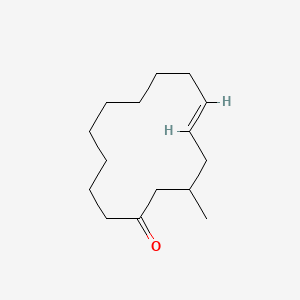
Ethyl 2,2-bis(isopropyl)acetoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-bis(isopropyl)acetoacetate is an organic compound with the molecular formula C12H22O3. It is a derivative of acetoacetic acid and is characterized by the presence of two isopropyl groups attached to the central carbon atom. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2,2-bis(isopropyl)acetoacetate can be synthesized through the esterification of acetoacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2,2-bis(isopropyl)acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and sodium hydroxide (NaOH) are commonly employed.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Aplicaciones Científicas De Investigación
Ethyl 2,2-bis(isopropyl)acetoacetate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and active ingredients.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-bis(isopropyl)acetoacetate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The presence of the isopropyl groups enhances its reactivity and stability, making it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
Ethyl acetoacetate: A simpler analog without the isopropyl groups.
Methyl acetoacetate: Similar structure but with a methyl group instead of an ethyl group.
Diethyl malonate: Another ester with similar reactivity but different structural features.
Uniqueness: Ethyl 2,2-bis(isopropyl)acetoacetate is unique due to the presence of two isopropyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
85153-64-6 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-3-methyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C12H22O3/c1-7-15-11(14)12(8(2)3,9(4)5)10(6)13/h8-9H,7H2,1-6H3 |
Clave InChI |
WEBTZZNWWGBCRG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C)(C(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


